molecular formula C10H13NO4 B182542 5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 104303-50-6

5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B182542
CAS RN: 104303-50-6
M. Wt: 211.21 g/mol
InChI Key: USHDUEUJFBPDNZ-UHFFFAOYSA-N
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Description

5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid (EMMPCA) is an organic compound belonging to the pyrrole family. It is a versatile compound with applications in the field of organic synthesis. It can be used as an intermediate in the synthesis of a variety of compounds, including drugs and polymers. It is also used in the synthesis of polymers, pharmaceuticals, and other materials.

Scientific Research Applications

  • Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : This compound has been used in a one-pot synthesis process involving relay catalytic cascade reactions. This process leads to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, which are important intermediates in organic synthesis (Galenko et al., 2015).

  • Structural Analysis : The compound has been analyzed for its crystal structure using X-ray diffraction. This helps in understanding its molecular geometry and interactions, which is crucial in material science and medicinal chemistry (Silva et al., 2006).

  • Synthesis of Antibacterial Agents : Derivatives of this compound have been synthesized and shown to exhibit antibacterial activity in vitro, indicating its potential in developing new antibiotics (Toja et al., 1986).

  • Synthesis of Methyl 4-Imidazolylpyrrole-2-Carboxylates : This compound has been used in the synthesis of various derivatives, demonstrating its versatility as a building block in organic chemistry (Galenko et al., 2015).

  • Beckmann Rearrangement Studies : The compound has been used in studies of Beckmann rearrangement, a significant chemical reaction in synthetic organic chemistry (Станкявичyс et al., 2013).

  • Pd-Catalysed Cross-Coupling Reactions : It has been employed as a precursor in Sonogashira-type cross-coupling reactions, showcasing its application in creating complex organic molecules (Arbačiauskienė et al., 2011).

  • Friedel-Crafts Alkylation Studies : This compound has been involved in studies concerning Friedel-Crafts alkylation, a key reaction in the field of organic synthesis (Treibs & Friess, 1970).

  • Synthesis of Pyrrol-3′-yloxindoles : It has been used in the synthesis of complex molecules like pyrrol-3′-yloxindoles, which are important in medicinal chemistry (Velikorodov et al., 2011).

  • Isoxazole and Pyrazole Derivative Synthesis : The compound is a key ingredient in synthesizing isoxazole and pyrazole derivatives, which are significant in pharmaceutical research (Vicentini et al., 2000).

  • Fe(II)-Catalyzed Isomerization Studies : The compound has been involved in Fe(II)-catalyzed isomerization studies, which is important for understanding catalytic processes in organic reactions (Galenko et al., 2017).

properties

IUPAC Name

5-ethyl-4-methoxycarbonyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-6-7(10(14)15-3)5(2)8(11-6)9(12)13/h11H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHDUEUJFBPDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1)C(=O)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

104303-50-6
Record name 5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid
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5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid
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5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid
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5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
5-ethyl-4-(methoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid

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